

# Spectroscopic Validation of 1,3-Adamantanedimethanol: A Comparative Guide

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## Compound of Interest

Compound Name: 1,3-Adamantanedimethanol

Cat. No.: B095918

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For researchers, scientists, and drug development professionals utilizing the rigid and versatile adamantane scaffold, precise structural confirmation of its derivatives is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **1,3-adamantanedimethanol** against a common alternative, 1,4-cyclohexanedimethanol, offering a detailed reference for its characterization.

## Executive Summary

**1,3-Adamantanedimethanol**, a key building block in polymer chemistry and drug discovery, possesses a unique three-dimensional structure that imparts desirable properties to derivative compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unequivocally verifying its chemical structure. This guide presents predicted  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for **1,3-adamantanedimethanol**, based on the analysis of structurally related adamantane derivatives. This data is compared with experimental data for 1,4-cyclohexanedimethanol, a flexible alicyclic diol, highlighting the distinct spectroscopic features arising from their different carbocyclic frameworks.

## Spectroscopic Data Comparison

The following tables summarize the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for **1,3-adamantanedimethanol** and the experimental data for 1,4-cyclohexanedimethanol.

Table 1:  $^1\text{H}$  NMR Data (Predicted for **1,3-Adamantanedimethanol**, Experimental for 1,4-Cyclohexanedimethanol)

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm	Multiplicity
1,3-ol	Adamantane-CH <sub>2</sub>	~1.4-1.8	m
Adamantane-CH	~2.1	br s	
-CH <sub>2</sub> OH	~3.3	s	
-OH	Variable	s	
1,4-ol	Cyclohexane-CH <sub>2</sub> (axial)	~0.9	m
Cyclohexane-CH <sub>2</sub> (equatorial)	~1.8	m	
Cyclohexane-CH	~1.4	m	
-CH <sub>2</sub> OH	~3.4	d	
-OH	Variable	t	

Table 2:  $^{13}\text{C}$  NMR Data (Predicted for **1,3-Adamantanedimethanol**, Experimental for 1,4-Cyclohexanedimethanol)

Compound	Carbon Atom	Chemical Shift ( $\delta$ ) ppm
1,3-Adamantanedimethanol	C1, C3 (quaternary)	~38
C2 (methylene)	~48	
C4, C9, C10 (methine)	~33	
C5, C7 (methylene)	~39	
C6, C8 (methylene)	~29	
-CH <sub>2</sub> OH	~70	
1,4-Cyclohexanedimethanol	C1, C4 (methine)	~41
C2, C3, C5, C6 (methylene)	~29	
-CH <sub>2</sub> OH	~69	

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
1,3-Adamantanedimethanol	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	196.29	178, 165, 135
1,4-Cyclohexanedimethanol	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	144.21	126, 113, 98, 81

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl

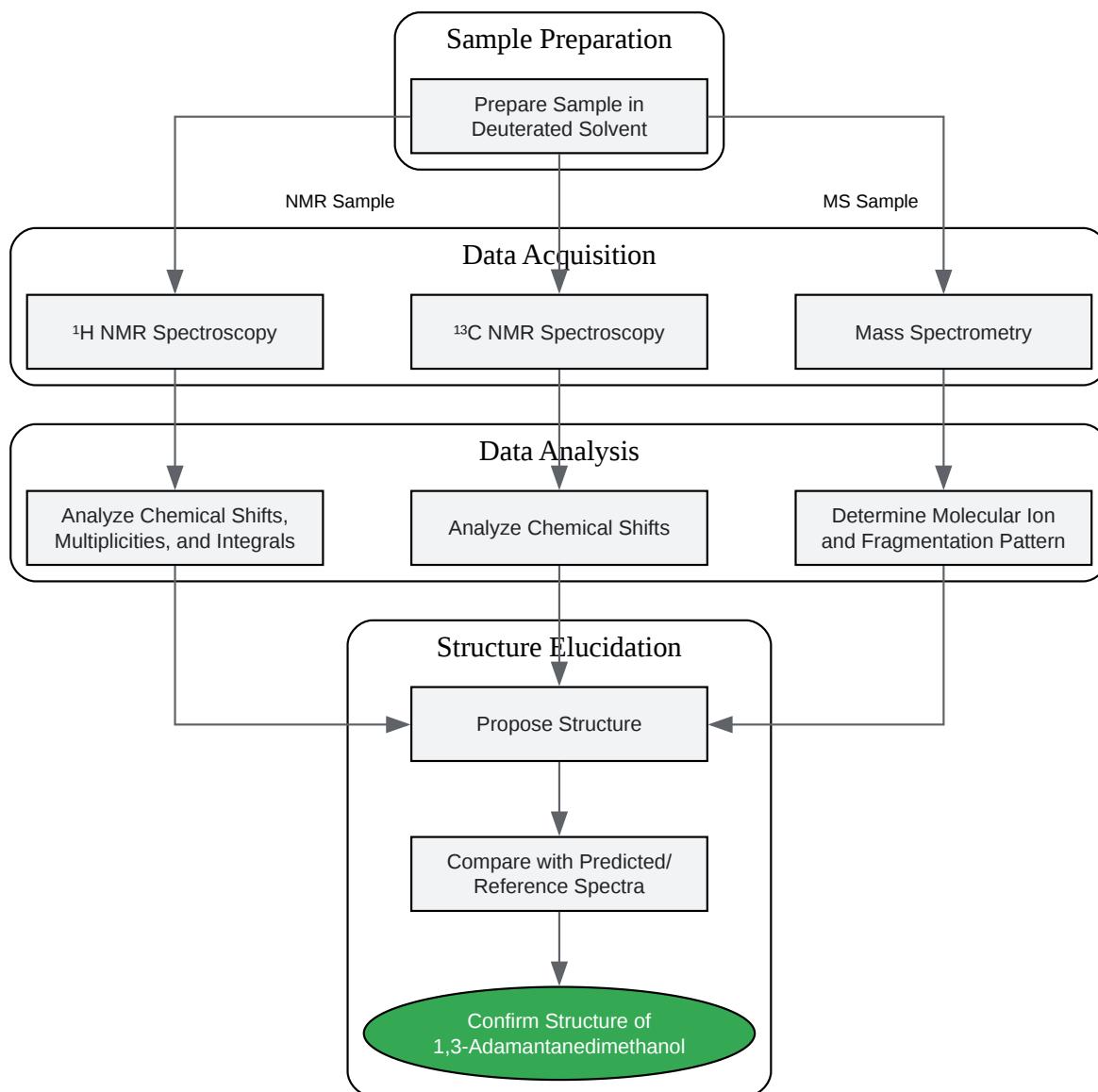
sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm). Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or liquid chromatography. For EI, a small amount of the solid or a solution of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

## Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure like **1,3-adamantanediol**.

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Caption: Workflow for the spectroscopic validation of **1,3-adamantanedimethanol**.

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